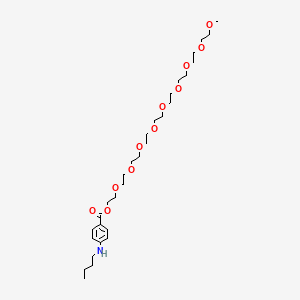

Benzonatate

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFMQEKGGFWBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022655 | |

| Record name | Benzonatate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzonatate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents except aliphatic hydrocarbons, 1.59e-03 g/L | |

| Record name | Benzonatate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzonatate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless to faintly yellow oil | |

CAS No. |

104-31-4, 32760-16-0 | |

| Record name | Benzonatate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonatate [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonatate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzonatate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonatate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonatate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZONATATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4DHS6ENR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzonatate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzonatate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Investigating the Peripheral Antitussive Effects of Benzonatate: A Technical Guide

Abstract

Benzonatate is a peripherally acting, non-narcotic antitussive agent approved for the symptomatic relief of cough. Unlike opioid-based antitussives that act on the central nervous system, this compound's primary mechanism of action is localized to the respiratory tract. This technical guide provides an in-depth review of the experimental evidence supporting the peripheral effects of this compound. It details the molecular mechanism, summarizes key quantitative data from electrophysiological and clinical studies, outlines experimental protocols for assessing peripheral antitussive activity, and presents visual diagrams of the underlying pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Cough is a critical protective reflex that clears the airways of foreign particles and excess secretions. However, chronic or excessive coughing can be debilitating and is a common symptom of various respiratory conditions.[1][2] Antitussive therapies aim to alleviate this symptom and can be broadly categorized into centrally and peripherally acting agents.[3] this compound, approved by the FDA in 1958, is the only non-narcotic antitussive available by prescription and is distinguished by its peripheral mechanism of action.[4][5]

Structurally related to local anesthetics like procaine and tetracaine, this compound exerts its effects without significant inhibition of the respiratory center at therapeutic doses.[4][6][7] Its onset of action is typically within 15 to 20 minutes, with a duration of effect lasting from 3 to 8 hours.[1][5][7] This guide focuses on the core peripheral mechanisms, presenting the scientific data and methodologies used to characterize its action on the afferent limb of the cough reflex.

Core Mechanism of Peripheral Action

This compound's antitussive effect is primarily achieved through the suppression of the cough reflex at its origin in the airways.[7] This is accomplished via a local anesthetic action on the sensory nerves that innervate the respiratory tract.[4][5]

Anesthetization of Pulmonary Stretch Receptors

The cough reflex is initiated by the stimulation of various afferent nerve endings in the larynx, trachea, bronchi, and pleura.[5] Among these are the pulmonary stretch receptors, which are mechanoreceptors that respond to the mechanical stress of inflation and deflation as well as to irritants.[4][8] When activated, these receptors generate action potentials that travel via vagal afferent fibers to the cough center in the medulla oblongata.[5]

This compound acts by anesthetizing these stretch receptors, thereby reducing their sensitivity and dampening their activity.[1][7] This desensitization prevents the initiation of the afferent nerve impulses that would otherwise trigger the cough reflex.[5]

Blockade of Voltage-Gated Sodium Channels (VGSCs)

At the molecular level, this compound functions as a potent, reversible inhibitor of voltage-gated sodium channels (VGSCs).[5][8] These channels are crucial for the generation and propagation of action potentials in neurons.[9] Vagal sensory neurons, which form the afferent pathway of the cough reflex, highly express the Nav1.7 subtype of VGSCs.[8][10]

By blocking these channels, this compound prevents the influx of sodium ions necessary for depolarization, thus inhibiting the firing of action potentials along the vagal sensory nerves.[8][10] Electrophysiological studies have demonstrated that this compound causes both tonic (resting state) and phasic (use-dependent) inhibition of VGSCs, with a greater potency on channels in the inactivated state.[8][10] This local anesthetic-like effect on VGSCs is considered the core mechanism for its cough suppression.[8][10]

Quantitative Data from Experimental Studies

The following tables summarize key quantitative findings from in vitro and clinical studies that have investigated the effects of this compound.

Table 1: In Vitro Electrophysiological Data

| Compound | Model System | Key Finding | Concentration | Source(s) |

| This compound | Murine cell lines (CAD, N1E-115) expressing VGSCs | Strongly and reversibly inhibits Na+ currents; causes both tonic and phasic inhibition. | - | [8][10] |

| This compound | Murine cell lines expressing Nav1.7 | Detectable inhibition of voltage-gated sodium currents. | As low as 0.3 µM | [8][10] |

Table 2: Clinical Data from Cough Challenge Studies

| Study Drug(s) | Study Population | Model | Primary Outcome | Source(s) |

| This compound (200 mg) vs. Placebo | 30 adult nonsmokers with acute URI | Capsaicin Inhalation Challenge | No significant inhibition of cough-reflex sensitivity (log C5) compared to placebo (p=NS). | [11][12] |

| This compound (200 mg) + Guaifenesin (600 mg) | 30 adult nonsmokers with acute URI | Capsaicin Inhalation Challenge | Significantly greater suppression of cough-reflex sensitivity compared to this compound alone (p<0.001) and Guaifenesin alone (p=0.008). | [11] |

URI: Upper Respiratory Tract Infection; C5: Concentration of capsaicin inducing 5 or more coughs; NS: Not Significant.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the core protocols for two key experimental models used to assess the peripheral activity of antitussive agents like this compound.

Protocol: Whole-Cell Voltage Clamp for VGSC Inhibition

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in isolated neurons or cell lines expressing sodium channels (e.g., Nav1.7).

Materials & Reagents:

-

Cell Culture: Murine cell lines such as CAD or N1E-115, or primary cultured neurons from nodose ganglia.

-

External (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1.0 MgCl₂, 2.0 CaCl₂, 10.0 glucose, 10.0 HEPES. pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): 7.0 NaF, 140.0 NMDG, 2.0 TEA-Cl, 2.0 MgCl₂, 10.0 HEPES. pH adjusted to 7.2.

-

Apparatus: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, and data acquisition software (e.g., pCLAMP).

-

Test Compound: this compound dissolved in the appropriate vehicle.

Procedure:

-

Cell Preparation: Culture cells on glass coverslips. Immediately before recording, place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

-

Gigaohm Seal Formation: Under microscopic guidance, carefully lower the micropipette onto the surface of a target cell. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the cell membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.

-

Voltage Protocol Application: Clamp the cell's membrane potential at a holding potential (e.g., -100 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of this compound.

-

Data Recording: Record the sodium currents before, during, and after the application of this compound to measure the extent of inhibition. To assess use-dependence, apply repetitive depolarizing pulses.

-

Data Analysis: Measure the peak amplitude of the sodium current at each voltage step. Construct dose-response curves and calculate the IC50 value by fitting the data to the Hill equation.

Protocol: Capsaicin/Citric Acid Cough Challenge (Human)

Objective: To assess the efficacy of an antitussive agent in reducing cough reflex sensitivity in human subjects.

Materials & Reagents:

-

Tussive Agent: Capsaicin or Citric Acid solutions prepared in serial, typically doubling, concentrations.

-

Vehicle/Placebo: Saline solution.

-

Apparatus: Nebulizer with a dosimeter to deliver a precise volume of solution, mouthpiece, nose clip, and a system to record cough events (audio/visual).

-

Study Drug: this compound capsules and matching placebo capsules.

Procedure:

-

Subject Recruitment: Recruit healthy, non-smoking volunteers or patients with a stable cough condition. Subjects should refrain from caffeine and other medications that may affect the cough reflex for a specified period before the study.

-

Study Design: Employ a double-blind, placebo-controlled, crossover design. Each subject will attend multiple study visits, receiving a different treatment (e.g., this compound, placebo) at each visit in a randomized order, with a sufficient washout period between visits.

-

Baseline Measurement: Before drug administration, determine the baseline cough sensitivity by administering ascending concentrations of the tussive agent.

-

Drug Administration: Administer the randomized study drug (e.g., 200 mg this compound or placebo) orally.

-

Post-Dose Challenge: At a specified time post-administration (e.g., 60-90 minutes), repeat the cough challenge.

-

Challenge Protocol:

-

Subjects wear a nose clip and breathe tidally through the mouthpiece connected to the nebulizer.

-

Administer a single inhalation of saline (placebo), followed by single inhalations of ascending concentrations of the tussive agent.

-

A fixed interval (e.g., 30-60 seconds) is maintained between each inhalation.

-

Count the number of coughs occurring within a defined period (e.g., 15-30 seconds) after each inhalation.

-

-

Endpoint Determination: The challenge is typically terminated once the subject produces a predetermined number of coughs (e.g., 2 coughs, C2, or 5 coughs, C5). The concentration of the tussive agent that elicits this response is the primary endpoint.

-

Data Analysis: The primary outcome is the change in the cough threshold (e.g., log C5) after treatment compared to placebo. Statistical analysis is performed to determine the significance of the antitussive effect.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes described in this guide.

References

- 1. medcentral.com [medcentral.com]

- 2. This compound Exposure Trends and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ajmc.com [ajmc.com]

- 6. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Voltage Gated Sodium Channels NaV1.7, NaV1.8, and NaV1.9 for Treatment of Pathological Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections [ouci.dntb.gov.ua]

Benzonatate's Potential Role in Modulating Airway Inflammation: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonatate, a non-narcotic antitussive, is well-established for its anesthetic effects on pulmonary stretch receptors, primarily through the blockade of voltage-gated sodium channels. While its clinical efficacy is attributed to cough suppression, its potential direct impact on the underlying airway inflammation remains largely unexplored. This technical guide synthesizes the known mechanisms of this compound and structurally related local anesthetics to build a scientific rationale for investigating its anti-inflammatory properties in vitro. We provide a comprehensive overview of relevant experimental models and detailed protocols to test the hypothesis that this compound can modulate key inflammatory pathways in airway cells. This document serves as a foundational resource for researchers aiming to elucidate the broader pharmacological profile of this compound and explore its potential repurposing in inflammatory airway diseases.

Introduction: The Unexplored Anti-Inflammatory Potential of this compound

Airway inflammation is a cornerstone of the pathophysiology of numerous respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). This complex process involves the activation of resident cells like bronchial epithelial cells and mast cells, and the recruitment of immune cells such as neutrophils and eosinophils. A key signaling pathway governing the expression of pro-inflammatory mediators is the Nuclear Factor-kappa B (NF-κB) pathway.

This compound is structurally related to local anesthetics like procaine and tetracaine.[1][2][3] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels (Nav), which desensitizes pulmonary stretch receptors and suppresses the cough reflex.[1] Emerging evidence suggests that local anesthetics and sodium channel modulators can exert significant anti-inflammatory effects. For instance, lidocaine has been shown to inhibit pro-inflammatory cytokine production in macrophages and T-cells by suppressing the NF-κB signaling pathway.[4] Given the structural and mechanistic similarities, it is plausible that this compound may possess similar immunomodulatory properties. This guide outlines the scientific basis for this hypothesis and provides the necessary tools to investigate it.

Known Mechanism of Action of this compound

This compound's established mechanism revolves around its local anesthetic properties. It acts as a potent blocker of voltage-gated sodium channels.[2] In the airways, this action desensitizes the stretch receptors of vagal afferent fibers in the bronchi, alveoli, and pleura, thereby reducing the signals to the cough center in the brainstem.[1] The inhibition of these sodium channels, particularly Nav1.7 which is highly expressed in vagal sensory neurons, is thought to be central to its antitussive effect.

Hypothesized Anti-Inflammatory Signaling Pathways

Based on the anti-inflammatory actions of related local anesthetics, we hypothesize that this compound may influence airway inflammation through several mechanisms:

-

Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a primary driver of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. Local anesthetics have been demonstrated to inhibit NF-κB activation.[4] this compound, by potentially modulating intracellular ion concentrations or through other direct interactions, may inhibit the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

-

Modulation of Calcium Signaling: Intracellular calcium is a critical second messenger in many inflammatory processes, including mast cell degranulation and cytokine release from epithelial cells. Voltage-gated sodium channels can influence intracellular calcium levels through their interplay with sodium-calcium exchangers. By blocking sodium influx, this compound could indirectly alter calcium signaling and thereby dampen inflammatory responses.

-

Direct Effects on Immune Cell Function: Voltage-gated sodium channels are expressed on various immune cells, including lymphocytes and macrophages, where they are implicated in functions like activation, proliferation, and phagocytosis.[5] this compound's interaction with these channels could directly impair the pro-inflammatory activities of these cells in the airways.

Data Presentation: Effects of Local Anesthetics on Inflammatory Markers

While direct quantitative data for this compound's anti-inflammatory effects are not yet available, the following table summarizes the reported effects of the structurally related local anesthetic, lidocaine, on the production of inflammatory mediators in vitro. This serves as a basis for expected outcomes in proposed experiments with this compound.

| Cell Type | Inflammatory Stimulus | Local Anesthetic | Concentration | Inflammatory Marker | % Inhibition (Approx.) | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Lidocaine | 1 mM | IL-1β | ~50% | |

| Jurkat T-cells | PMA + PHA | Lidocaine | 1 mM | IL-2 | ~60% | [4] |

| Human PBMCs | LPS | Lidocaine | 0.5 mg/mL | TNF-α | ~32% | [6] |

| Human PBMCs | LPS | Procaine | 0.5 mg/mL | TNF-α | ~33% | [6] |

Experimental Protocols

To investigate the hypothetical anti-inflammatory effects of this compound, the following detailed experimental protocols are proposed.

Cell Culture

-

Human Bronchial Epithelial Cells (BEAS-2B):

-

Culture BEAS-2B cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

-

Human Monocytic Cell Line (THP-1):

-

Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

To differentiate into macrophage-like cells, seed monocytes in 24-well plates and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours before experimentation.

-

In Vitro Inflammation Model and this compound Treatment

-

Seed BEAS-2B or differentiated THP-1 cells in 24-well plates to achieve ~80% confluency on the day of the experiment.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) or vehicle control (DMSO or PBS) for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. Include a non-stimulated control group.

-

Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

Measurement of Inflammatory Cytokines

-

After the incubation period, collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Quantify the concentrations of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.

NF-κB Activation Assay

-

For visualization of NF-κB translocation, use immunofluorescence staining.

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize using a fluorescence microscope.

-

-

For quantification, use a reporter gene assay.

-

Transfect cells with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase) 24 hours prior to the experiment.

-

Following the experimental treatment, measure the reporter gene activity according to the manufacturer's protocol.

-

Conclusion and Future Directions

While this compound's role as an antitussive is well-documented, its potential as an anti-inflammatory agent in the airways is a compelling area for future research. The structural and mechanistic parallels with local anesthetics that exhibit known anti-inflammatory properties provide a strong rationale for this investigation. The experimental framework provided in this guide offers a clear path to test this hypothesis in vitro.

Successful demonstration of this compound's ability to suppress inflammatory responses in airway cells could have significant implications. It could pave the way for repositioning this compound as a dual-action therapeutic for cough and underlying inflammation in respiratory diseases. Further studies would be warranted to explore its effects in more complex co-culture and 3D organoid models, and ultimately, in pre-clinical in vivo models of airway inflammation. Elucidating these potential additional mechanisms of action will be crucial for a complete understanding of this compound's therapeutic utility.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channel blockers as immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Characteristics of Local Anesthetics: Inhibition of TNF-α Secretion of Lipopolysaccharide-Stimulated Leucocytes in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Butyrylcholinesterase in Benzonatate Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonatate, a non-narcotic antitussive agent, exerts its therapeutic effect by anesthetizing stretch receptors in the respiratory passages. Its efficacy and duration of action are intrinsically linked to its metabolic fate, primarily governed by enzymatic hydrolysis. This technical guide provides an in-depth exploration of the central role of butyrylcholinesterase (BChE) in the hydrolysis of this compound, offering insights into the kinetic parameters, metabolic pathways, and experimental methodologies crucial for research and drug development.

This compound Metabolism: The Central Role of Butyrylcholinesterase

This compound is rapidly hydrolyzed in the plasma by butyrylcholinesterase (BChE), a serine hydrolase. This enzymatic action is the principal pathway for this compound metabolism. The hydrolysis of the ester bond in this compound yields two main metabolites: 4-(butylamino)benzoic acid (BABA) and polyethylene glycol monomethyl ethers.[1] The rapid nature of this hydrolysis is reflected in the short elimination half-life of this compound, which is approximately 1 hour.[1]

While other esterases, such as carboxylesterases (hCE-1 and hCE-2), are significant in the metabolism of many ester-containing drugs, their role in the plasma-mediated hydrolysis of this compound is considered minimal, as human plasma contains no significant amount of carboxylesterases. Therefore, BChE is the key enzyme responsible for the initial and rapid breakdown of this compound in the bloodstream.

Quantitative Analysis of this compound Hydrolysis

A pharmacokinetic study in healthy Chinese volunteers following a single 100 mg oral dose of this compound provides key quantitative data on its metabolism.[2][3]

| Parameter | This compound | 4-(butylamino)benzoic acid (BABA) |

| Cmax (ng/mL) | 1063 ± 460 | 1708 ± 457 |

| Tmax (h) | Rapid | Rapid |

| t1/2 (h) | 1.01 ± 0.41 | 1.32 ± 0.29 |

| AUC0-10 (ng/mL·h) | 1097 ± 559 | 2103 ± 918 |

| Table 1: Pharmacokinetic parameters of this compound and its primary metabolite, 4-(butylamino)benzoic acid (BABA), in healthy volunteers.[2][3] |

The Catalytic Mechanism of Butyrylcholinesterase

The hydrolysis of this compound by BChE occurs within a deep and narrow active site gorge of the enzyme. The catalytic mechanism is characteristic of serine hydrolases and involves a catalytic triad of amino acid residues: Serine-198, Histidine-438, and Glutamic acid-325.

The process can be summarized in two main stages:

-

Acylation: The serine residue (Ser198) acts as a nucleophile, attacking the carbonyl carbon of the this compound ester bond. This forms a tetrahedral intermediate, which then collapses to release the polyethylene glycol monomethyl ether portion of the molecule, leaving the 4-(butylamino)benzoyl group covalently attached to the serine residue.

-

Deacylation: A water molecule, activated by the histidine residue (His438), attacks the acylated enzyme. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the 4-(butylamino)benzoic acid (BABA) and regenerate the active enzyme.

Experimental Protocols for Studying this compound Hydrolysis

In Vitro Hydrolysis of this compound in Human Plasma

This protocol outlines a general procedure to study the disappearance of this compound and the appearance of its major metabolite, BABA, in human plasma.

Materials:

-

Human plasma (pooled, with appropriate anticoagulants)

-

This compound stock solution (in a suitable solvent like methanol or DMSO)

-

4-(butylamino)benzoic acid (BABA) standard

-

Acetonitrile (ACN) for protein precipitation

-

Formic acid

-

HPLC-MS/MS system

Procedure:

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Spike the plasma with a known concentration of this compound from the stock solution. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid protein precipitation and enzyme inhibition.

-

Incubate the mixture at 37°C in a shaking water bath.

-

-

Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-benzonatate mixture.

-

-

Sample Preparation:

-

Immediately add the plasma aliquot to a tube containing ice-cold acetonitrile (typically 3 volumes of ACN to 1 volume of plasma) to precipitate proteins and stop the enzymatic reaction.

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

-

Analyze the samples for the concentrations of both this compound and BABA.

-

A suitable HPLC method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with formic acid.

-

Detection and quantification are achieved using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Spectrophotometric Assay for Butyrylcholinesterase Activity (General Protocol adaptable for this compound)

This method, based on the Ellman's reagent, can be adapted to screen for BChE inhibitors using this compound as a competing substrate.

Materials:

-

Purified human butyrylcholinesterase

-

Butyrylthiocholine iodide (BTC) or another suitable chromogenic BChE substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

Test compounds (e.g., this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of BTC and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer to each well.

-

Add the test compound (this compound) at various concentrations to the respective wells. Include a control with no inhibitor.

-

Add the BChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the BTC/DTNB solution to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the BChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition of BChE activity caused by this compound.

-

If applicable, calculate the IC50 value for this compound.

-

Conclusion

Butyrylcholinesterase is the primary enzyme responsible for the rapid hydrolysis of this compound in human plasma, a critical step in its metabolism and clearance. Understanding the kinetics and mechanism of this enzymatic process is fundamental for predicting the pharmacokinetic profile of this compound and for the development of new antitussive agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and BChE, contributing to a more comprehensive understanding of its pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genetic Safety Profile of Benzonatate and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies conducted on the non-narcotic antitussive agent, benzonatate, and its primary metabolite, 4-(butylamino)benzoic acid (BBA). The findings from a battery of standard genetic toxicology assays indicate a lack of genotoxic potential for both the parent compound and its major metabolite. This document summarizes the available quantitative data, details the experimental protocols employed in these critical studies, and presents visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of the safety assessment of this compound.

Executive Summary

This compound, a peripherally acting cough suppressant in clinical use for decades, undergoes rapid hydrolysis in the body to its main metabolites, 4-(butylamino)benzoic acid (BBA) and methylated polyethylene glycol (MPG).[1] A comprehensive evaluation of the genotoxic potential of this compound and BBA has been conducted through a series of in vitro and in vivo assays. The collective evidence from these studies demonstrates that neither this compound nor its major metabolite, BBA, are mutagenic or clastogenic. These studies, forming a standard genetic toxicology battery, included a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay, and an in vivo micronucleus assay.[1] The results of these assays were consistently negative across a range of concentrations and doses, providing a strong indication of the genetic safety of this compound.

Metabolism of this compound

Upon oral administration, this compound is rapidly metabolized by esterases, primarily in the plasma, into two main metabolites: 4-(butylamino)benzoic acid (BBA) and methylated polyethylene glycol (MPG).[1] This metabolic pathway is a critical consideration in the overall safety assessment, as the biological activity and potential toxicity of the metabolites must be evaluated alongside the parent compound.

Genotoxicity and Mutagenicity Data

A comprehensive set of studies was conducted to assess the genotoxic potential of this compound and its primary metabolite, BBA.[1] These studies were designed to detect various types of genetic damage, including gene mutations and chromosomal alterations. The results of these assays are summarized in the tables below.

Note: The following tables summarize the findings of key genotoxicity studies. While the qualitative results (negative) are consistently reported, the specific quantitative data (e.g., number of revertant colonies, percentage of aberrant cells) from the primary study were not publicly available in the cited abstract. The dose and concentration ranges represent the highest levels tested.

Table 1: Summary of Genotoxicity Studies for this compound

| Assay Type | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium | 1.5 - 5000 µ g/plate | With and Without | Negative |

| Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | 25 - 2000 µg/mL | With and Without | Negative |

| In Vivo Micronucleus Assay | CByB6F1 Mouse Bone Marrow | Up to 250 mg/kg/day | N/A | Negative |

Table 2: Summary of Genotoxicity Studies for 4-(butylamino)benzoic acid (BBA)

| Assay Type | Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium | 1.5 - 5000 µ g/plate | With and Without | Negative |

| Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | 62.5 - 1930 µg/mL | With and Without | Negative |

Experimental Protocols

The genotoxicity assessment of this compound and BBA followed standardized and internationally recognized protocols to ensure the validity and reliability of the results.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to evaluate the potential of this compound and BBA to induce gene mutations.

Methodology:

-

Test Strains: Various strains of Salmonella typhimurium were used to detect different types of point mutations (base-pair substitutions and frameshifts).

-

Procedure: The test substances were incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver homogenate). The mixtures were then plated on minimal agar plates lacking histidine.

-

Evaluation: The number of revertant colonies (colonies that regained the ability to synthesize histidine) was counted after a suitable incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control would indicate a mutagenic effect.

References

Central Nervous System Activity of Benzonatate at Therapeutic Doses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonatate, a non-narcotic antitussive agent, exerts its primary effect peripherally by anesthetizing stretch receptors in the lungs and airways. However, evidence also points to a central nervous system (CNS) component of its mechanism of action, particularly at the level of the medulla oblongata. At therapeutic doses, this compound is generally well-tolerated with minimal impact on the respiratory center. Nevertheless, CNS side effects, although infrequent, can occur and include sedation, dizziness, headache, mental confusion, and visual hallucinations.[1][2][3][4] Overdosage can lead to severe CNS stimulation, including seizures, followed by profound CNS depression, coma, and potentially death.[1][5] This technical guide provides an in-depth analysis of the CNS activity of this compound at therapeutic concentrations, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key pathways and workflows.

Mechanism of Action

This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV).[1][6] This action is similar to that of local anesthetics like procaine and tetracaine, to which this compound is structurally related.[1][5][7]

Peripheral Action

By blocking NaV channels in the vagal afferent fibers and stretch receptors of the bronchi, alveoli, and pleura, this compound reduces the sensitivity of these nerve endings.[1][8] This dampens the afferent signals to the cough center in the medulla, thereby suppressing the cough reflex at its origin.[1][8]

Central Action

This compound also exhibits central antitussive activity by acting on the cough center in the medulla.[1][8] While the precise molecular targets within the CNS are not fully elucidated, its ability to inhibit voltage-gated sodium channels is likely a key contributor to its central effects. This central action is considered to be minimal on the respiratory center at therapeutic dosages.[1][8] One study suggests that this compound does not penetrate the central nervous system to an appreciable extent, which would imply its central effects are limited at therapeutic doses.[6]

Quantitative Data on CNS Activity

Quantitative data on the CNS activity of this compound at therapeutic doses are limited in publicly available literature. However, preclinical studies have provided some insights into its interaction with neuronal components.

| Parameter | Value/Observation | Cell/System | Reference |

| Voltage-Gated Sodium Channel (NaV) Inhibition | Detectable effects at concentrations as low as 0.3 μM. | Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels. | [9] |

| Causes both tonic and phasic inhibition. | Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels. | [9] | |

| Greater effect on channel inactivation than activation. | Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels. | [9] | |

| Potency is much greater at depolarized potentials. | Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels. | [9] | |

| Not subtype-specific between NaV1.7 and NaV1.3. | Murine cell lines (CAD and N1E-115). | [9] | |

| Peak Plasma Concentration (Cmax) | 1063 ± 460 ng/mL (approximately 1.76 ± 0.76 μM) | Healthy Chinese volunteers after a single 100 mg oral dose. | [8] |

| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated. | - | - |

| Elimination Half-Life | Approximately 1 hour. | Healthy volunteers. | [1] |

Table 1: Pharmacodynamic and Pharmacokinetic Parameters of this compound

| CNS Adverse Event | Incidence | Notes | Reference(s) |

| Sedation | Frequency not reported, but listed as a potential CNS effect. | Generally mild. | [4][7] |

| Dizziness | Mild dizziness is a reported side effect. | Frequency not reported. | [2][3][4] |

| Headache | Listed as a potential adverse effect. | Frequency not reported. | [3][4][7] |

| Mental Confusion | Rarely reported. | May occur, particularly with concomitant use of other drugs. | [4][7] |

| Visual Hallucinations | Rarely reported. | May occur, particularly with concomitant use of other drugs. | [4][7] |

Table 2: Reported CNS Adverse Events of this compound at Therapeutic Doses

Experimental Protocols

Detailed experimental protocols for specifically studying the CNS effects of this compound are not widely published. However, standard methodologies for assessing antitussive efficacy and the effects of substances on neuronal excitability can be adapted.

In Vivo Antitussive Assay in Guinea Pigs (Citric Acid-Induced Cough Model)

This model is commonly used to evaluate the efficacy of antitussive agents.

Protocol:

-

Animal Model: Male Dunkin-Hartley guinea pigs (300-450 g) are used.[10] Animals are acclimatized to laboratory conditions before the experiment.

-

Cough Induction: Animals are placed individually in a transparent chamber and exposed to a continuous aerosol of citric acid (e.g., 0.4 M) for a set period (e.g., 7 minutes) to induce coughing.[11]

-

Drug Administration: this compound is administered orally at various doses. A vehicle control (e.g., saline) and a positive control (e.g., codeine) are also included.

-

Data Collection: The number of coughs is counted for a defined period (e.g., 15 minutes) after citric acid exposure.[12] Cough sounds can be recorded and analyzed for frequency and intensity.[11]

-

Analysis: The percentage of cough suppression is calculated for each dose of this compound compared to the vehicle control. The dose that produces a 50% reduction in coughs (ED50) can be determined.

Whole-Cell Voltage-Clamp Recording of Voltage-Gated Sodium Currents

This in vitro technique is used to assess the effect of a compound on the function of ion channels.

Protocol:

-

Cell Culture: Murine cell lines, such as catecholamine A differentiated (CAD) cells (expressing primarily NaV1.7) or N1E-115 cells (expressing primarily NaV1.3), are cultured under standard conditions.[9]

-

Electrophysiology: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Solutions: The extracellular solution contains physiological concentrations of ions, and the intracellular (pipette) solution is formulated to isolate sodium currents.

-

Voltage Protocols: A series of voltage steps are applied to the cell membrane to elicit sodium currents. Protocols are designed to assess tonic and phasic inhibition, as well as the voltage dependence of activation and inactivation.

-

Drug Application: this compound is applied to the cells at various concentrations.

-

Data Analysis: The amplitude and kinetics of the sodium currents before and after drug application are measured and analyzed to determine the inhibitory effects of this compound.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Antitussive Action

Caption: Proposed dual mechanism of this compound's antitussive action.

Experimental Workflow for In Vivo Antitussive Assay

Caption: Workflow for evaluating antitussive efficacy in a guinea pig model.

Logical Relationship of this compound Overdose and CNS Effects

Caption: Progression of CNS and cardiovascular toxicity in this compound overdose.

Discussion and Future Directions

At therapeutic doses, the CNS activity of this compound appears to be minimal and primarily contributes to its antitussive effect without significant respiratory depression. The reported CNS side effects are generally mild and infrequent. However, the narrow therapeutic index, particularly in children, underscores the importance of understanding its dose-dependent effects on the CNS.

Future research should focus on:

-

Quantitative CNS Receptor Profiling: Determining the binding affinities and functional activities of this compound at a wider range of CNS receptors and ion channels to better understand its side effect profile.

-

Blood-Brain Barrier Permeability: Conducting definitive studies to quantify the extent of this compound's penetration into the CNS at therapeutic doses. This would help to clarify the relative contributions of its peripheral and central mechanisms of action.

-

Clinical Studies on CNS Effects: Prospective clinical trials designed to systematically and quantitatively assess the incidence and severity of CNS side effects at different therapeutic dosages would provide valuable data for risk-benefit analysis.

Conclusion

This compound's primary antitussive action is peripheral, but it also has a central component. At therapeutic doses, its CNS activity is generally well-tolerated. The mechanism of both its therapeutic and toxic CNS effects is likely rooted in its blockade of voltage-gated sodium channels. A more detailed quantitative understanding of its neuropharmacology is needed to fully characterize its CNS activity and to further refine its clinical use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. 11 this compound Side Effects You Should Know About - GoodRx [goodrx.com]

- 4. drugs.com [drugs.com]

- 5. This compound Toxicity in a Teenager Resulting in Coma, Seizures, and Severe Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. poison.org [poison.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new screening method for evaluating antitussives in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs [mdpi.com]

- 12. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols: In Vitro Assays to Measure Benzonatate Efficacy on Neuronal Excitability

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzonatate is a non-narcotic antitussive agent clinically used for the symptomatic relief of cough.[1][2] Its primary mechanism of action involves the suppression of the cough reflex through peripheral and central pathways.[2][3] At the molecular level, this compound functions as a local anesthetic, potently inhibiting voltage-gated sodium channels (Nav).[2][4] This action reduces the excitability of sensory neurons, particularly the vagal afferent fibers in the respiratory tract that initiate the cough reflex.[1][4][5] Vagal sensory neurons highly express the Nav1.7 subtype of voltage-gated sodium channels, and inhibition of this channel is a key mechanism for cough suppression.[4][5]

These application notes provide detailed protocols for in vitro assays designed to quantify the efficacy of this compound on neuronal excitability, focusing on its interaction with voltage-gated sodium channels.

Signaling Pathway of this compound Action

This compound exerts its effects on neuronal excitability primarily by blocking voltage-gated sodium channels. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound's action on neuronal excitability.

Experimental Protocols

The primary in vitro method to assess the efficacy of this compound on neuronal excitability is through electrophysiological recordings, specifically the whole-cell voltage-clamp technique.[4][5] This method allows for the direct measurement of ion channel activity and the effects of compounds like this compound.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in cultured neuronal cells.

Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels.

Cell Lines:

-

CAD (catecholamine A differentiated) cells: A murine cell line that primarily expresses Nav1.7 channels.[4]

-

N1E-115 cells: A murine neuroblastoma cell line that primarily expresses Nav1.3 channels.[4]

Materials:

-

Cultured CAD or N1E-115 cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH)

-

This compound stock solution (dissolved in appropriate vehicle, e.g., DMSO)

Experimental Workflow:

Caption: Experimental workflow for whole-cell voltage-clamp recording.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to an appropriate confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Establish Whole-Cell Configuration:

-

Approach a single, healthy-looking cell with the micropipette.

-

Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Hold the cell at a holding potential of -100 mV.

-

Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Record the baseline current-voltage (I-V) relationship.

-

-

This compound Application:

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug to equilibrate.

-

-

Post-Application Recording: Repeat the voltage-step protocol to record sodium currents in the presence of this compound.

-

Washout: Perfuse the chamber with the drug-free external solution to wash out this compound and record the recovery of the sodium currents.

-

Data Analysis:

-

Measure the peak sodium current amplitude at each voltage step before, during, and after this compound application.

-

Construct concentration-response curves to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Analyze the effects of this compound on the voltage-dependence of activation and inactivation of the sodium channels.

-

Data Presentation

The quantitative data on this compound's efficacy can be summarized in the following tables.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium Currents

| Cell Line | Predominant Nav Channel | This compound Concentration (µM) | Inhibition of Peak Sodium Current (%) | Reference |

| CAD | Nav1.7 | 0.3 | Detectable effects | [4] |

| CAD | Nav1.7 | 10 | ~50 (Tonic block) | [4] |

| N1E-115 | Nav1.3 | 10 | ~50 (Tonic block) | [4] |

Table 2: State-Dependent Inhibition by this compound

| Parameter | Description | Effect of this compound | Reference |

| Tonic Block | Inhibition of channels in the resting state. | Strong and reversible inhibition. | [4] |

| Phasic (Use-Dependent) Block | Increased inhibition with repetitive stimulation. | Causes phasic inhibition. | [4] |

| Inactivated-State Specificity | Preferential binding to the inactivated state of the channel. | Greater effects on channel inactivation than activation; potency is much greater at depolarized potentials. | [4] |

Conclusion

The in vitro assays described, particularly whole-cell voltage-clamp recordings, provide a robust platform for characterizing the efficacy and mechanism of action of this compound on neuronal excitability. These protocols enable the detailed analysis of its inhibitory effects on voltage-gated sodium channels, which is fundamental to its antitussive properties. The provided data and methodologies can serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

References

Application Notes and Protocols for High-Throughput Screening of Novel Antitussive Compounds Based on the Benzonatate Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough is a prevalent symptom associated with numerous respiratory conditions, and its effective management remains a significant clinical challenge. Benzonatate, a non-narcotic antitussive, alleviates cough by acting as a local anesthetic on the stretch receptors in the respiratory passages, lungs, and pleura.[1][2] Its mechanism of action primarily involves the inhibition of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in the sensory neurons that mediate the cough reflex.[1] The chemical structure of this compound, a long-chain polyglycol derivative of para-aminobenzoic acid, provides a unique scaffold for the development of novel antitussive agents with potentially improved efficacy and safety profiles.[3][4]

High-throughput screening (HTS) offers a rapid and efficient approach to identify novel modulators of NaV channels from large chemical libraries.[5] This application note provides detailed protocols for a fluorescence-based HTS assay designed to identify inhibitors of voltage-gated sodium channels, using the this compound scaffold as a template for a focused compound library. The described methods are suitable for identifying new hit compounds that can be further developed as next-generation antitussive drugs.

Signaling Pathway of this compound's Antitussive Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels in the afferent nerve fibers of the pulmonary stretch receptors.[1] Inhibition of these channels prevents the depolarization of the neuronal membrane, thereby blocking the transmission of the cough-inducing signal to the central nervous system. This peripheral action is key to its antitussive effect.

Experimental Workflow for HTS Campaign

The high-throughput screening campaign follows a systematic workflow, from primary screening of a compound library to hit confirmation and lead optimization. This multi-step process ensures the identification of robust and specific inhibitors of the target voltage-gated sodium channel.

Materials and Methods

Reagents and Consumables

-

HEK293 cells stably expressing the target human voltage-gated sodium channel (e.g., NaV1.7)

-

Assay-ready frozen cells (optional)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM

-

Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2)

-

Fluorescence quencher (e.g., Ponceau 4R)

-

Veratridine (NaV channel activator)

-

Tetracaine (positive control inhibitor)

-

This compound reference compound

-

Compound library based on the this compound scaffold

-

384-well black, clear-bottom microplates

-

HBSS (Hank's Balanced Salt Solution)

-

DMSO (Dimethyl sulfoxide)

Equipment

-

Automated liquid handler

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR Tetra)

-

Cell incubator (37°C, 5% CO2)

-

Plate centrifuge

-

Acoustic dispenser (optional)

Experimental Protocols

Cell Culture and Plating

-

Culture HEK293 cells expressing the target NaV channel in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

For the assay, harvest cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in assay buffer (HBSS) to a final concentration of 2 x 10^5 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom microplate using an automated liquid handler.

-

Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Primary High-Throughput Screening Protocol (No-Wash Sodium Influx Assay)[6][7]

-

Compound Preparation:

-

Prepare a 10 mM stock solution of each compound from the this compound scaffold library in DMSO.

-

Serially dilute the compounds to a working concentration of 20 µM in assay buffer.

-

Prepare positive control (Tetracaine, 100 µM) and negative control (0.1% DMSO in assay buffer) solutions.

-

-

Dye Loading:

-

Prepare a loading buffer containing the sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2 at 1 µM) and a fluorescence quencher (e.g., Ponceau 4R at 1 mM) in assay buffer.[6]

-

Add 25 µL of the dye loading buffer to each well of the cell plate.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Using an automated liquid handler or acoustic dispenser, add 1 µL of the compound solutions, positive control, and negative control to the respective wells.

-

Incubate the plate at room temperature for 20 minutes.

-

-

Signal Generation and Detection:

-

Prepare a solution of the NaV channel activator, veratridine, at a concentration of 60 µM in assay buffer.

-

Place the plate in the fluorescence plate reader.

-

Initiate kinetic reading of fluorescence (Excitation: ~485 nm, Emission: ~525 nm).

-

After a baseline reading for 10-20 seconds, inject 10 µL of the veratridine solution into each well.

-

Continue kinetic reading for an additional 2-3 minutes to capture the fluorescence increase due to sodium influx.

-

Data Analysis and Hit Selection

-

Data Normalization:

-

Calculate the percentage of inhibition for each compound well relative to the positive (Tetracaine) and negative (DMSO) controls.

-

Percentage Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

-

-

Hit Criteria:

-

Identify primary hits as compounds that exhibit a percentage of inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

-

-

Assay Quality Control:

-

Calculate the Z'-factor for each plate to assess the quality and robustness of the assay.[7][8][9][10][11]

-

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][11]

-

Dose-Response Confirmation and IC50 Determination

-

Select the primary hits for dose-response analysis.

-

Prepare serial dilutions of the hit compounds, typically in a 10-point concentration range (e.g., from 100 µM to 1 nM).

-

Perform the sodium influx assay as described above with the serially diluted compounds.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Secondary and Counter-Screening Assays

-

Orthogonal Assays: Confirm the activity of hits using an alternative assay format, such as an automated electrophysiology platform (e.g., Patchliner or QPatch), to validate the mechanism of action.

-

Selectivity Profiling: Screen confirmed hits against a panel of other ion channels (e.g., other NaV subtypes, K+ channels, Ca2+ channels) to assess their selectivity and potential off-target effects.

Data Presentation

The quantitative data from the HTS campaign should be summarized in clear and concise tables to facilitate comparison and decision-making.

Table 1: Primary HTS Summary

| Parameter | Value |

| Library Size | 50,000 |

| Screening Concentration | 10 µM |

| Number of Plates | 140 |

| Average Z'-Factor | 0.78 ± 0.09 |

| Hit Threshold | >50% Inhibition |

| Number of Primary Hits | 525 |

| Primary Hit Rate | 1.05% |

Table 2: Dose-Response Confirmation of Selected Hits

| Compound ID | IC50 (µM) | Hill Slope | R² |

| BNZ-001 (this compound) | 15.2 | 1.1 | 0.99 |

| HTS-001 | 2.5 | 1.3 | 0.98 |

| HTS-002 | 8.9 | 0.9 | 0.97 |

| HTS-003 | 0.75 | 1.2 | 0.99 |

| HTS-004 | 22.1 | 1.0 | 0.96 |

Screening Cascade Logic

The screening cascade is a hierarchical process designed to efficiently identify and prioritize promising compounds for further development. It begins with a broad primary screen and progressively narrows the focus to the most promising candidates through a series of increasingly stringent assays.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of novel antitussive compounds based on the this compound scaffold. The detailed protocols for a robust fluorescence-based sodium influx assay, coupled with a systematic screening cascade, offer a powerful strategy for the identification and characterization of new NaV channel inhibitors. The successful implementation of this approach has the potential to deliver novel lead compounds for the development of safer and more effective treatments for cough.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. This compound | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. assay.dev [assay.dev]

- 9. youtube.com [youtube.com]

- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 11. Z-factor - Wikipedia [en.wikipedia.org]

Application Note: Quantification of Benzonatate and its Metabolite BABA in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonatate is a non-narcotic antitussive agent used for the relief of cough. It is rapidly hydrolyzed in the body to its primary metabolite, 4-(butylamino)benzoic acid (BABA).[1][2] Accurate quantification of both this compound and BABA in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and BABA in human plasma. The protocol is based on a validated method and includes sample preparation, chromatographic conditions, and mass spectrometric parameters.[1]

Metabolic Pathway

This compound is metabolized to BABA through hydrolysis by butyrylcholinesterase present in the plasma.[1]

Caption: Metabolic conversion of this compound to BABA.

Experimental Protocols

This section details the necessary steps for sample preparation and analysis. The primary method described is protein precipitation, which offers simplicity and high throughput.[1] Alternative methods, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are also presented for situations requiring more extensive sample cleanup.

Method 1: Protein Precipitation (Primary Method)

This method is adapted from the work of Sun et al. (2019).[1]

Materials:

-

Human plasma with K2EDTA as anticoagulant

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

This compound and BABA reference standards

-

Internal Standard (IS), e.g., Telmisartan[1]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Spiking: In a microcentrifuge tube, add 100 µL of plasma. Spike with the internal standard solution.

-

Precipitation: Add 300 µL of methanol to the plasma sample.

-

Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (Alternative Method)

This is a general procedure for the extraction of basic drugs from plasma and may require optimization for this compound and BABA.

Materials:

-

Human plasma

-

Internal Standard

-

Buffer (e.g., 0.1 M ammonium hydroxide)

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

-

Nitrogen evaporator

-

Reconstitution solvent (mobile phase)

Procedure:

-

Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard and 100 µL of buffer to basify the sample.

-

Extraction: Add 600 µL of the extraction solvent.

-

Mixing: Vortex for 2 minutes.

-

Centrifugation: Centrifuge at 6,000 rpm for 5 minutes to separate the layers.

-

Solvent Transfer: Transfer the organic (upper) layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Inject into the LC-MS/MS system.

Method 3: Solid-Phase Extraction (Alternative Method)

This is a general procedure using a polymeric reversed-phase SPE sorbent, which may require optimization.

Materials:

-

Human plasma

-

Internal Standard

-

Polymeric SPE cartridge (e.g., C18 or HLB)

-

Methanol

-

Water (HPLC grade)

-

Elution solvent (e.g., methanol with 2% formic acid)

-

Nitrogen evaporator

-

Reconstitution solvent (mobile phase)

Procedure:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Mix 100 µL of plasma with the internal standard and 200 µL of water. Load the diluted sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interferences.

-

Elution: Elute the analytes with 1 mL of the elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Inject into the LC-MS/MS system.

Caption: Experimental workflow for sample preparation and analysis.

LC-MS/MS Method Parameters

The following parameters are based on the validated method by Sun et al. (2019) for the analysis of BABA, and can be adapted for the simultaneous analysis of this compound.[1]

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | InfinityLab Poroshell 120 Phenyl-Hexyl (2.1 x 50 mm, 2.7 µm)[2] |

| Mobile Phase A | 5 mM Ammonium acetate with 0.3% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B (initial) |

| Flow Rate | 0.3 mL/min[2] |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

| MS System | Sciex Triple Quad 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| IonSpray Voltage | 5500 V |

| Source Temperature | 550°C |

Data Presentation